Foscarnet sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
合成経路と反応条件
フォスカルネットは、制御された条件下で亜リン酸とギ酸を反応させることで合成できます。この反応は通常、混合物を加熱してホスホンホルミン酸の生成を促進することを伴います。 生成物はその後、結晶化によって精製されます .
工業生産方法
工業的には、フォスカルネットは、大型反応器中で亜リン酸とギ酸を反応させることによって製造されます。反応条件は、高収率と純度を確保するために注意深く監視されます。 得られた生成物は、その後、結晶化と濾過を含む複数の精製工程にかけられて、医薬品グレードのフォスカルネットが得られます .
化学反応の分析
反応の種類
フォスカルネットは、次を含むさまざまな化学反応を起こします。
酸化: フォスカルネットは、ホスホンホルミン酸誘導体を生成するために酸化することができます。
還元: 還元反応は、フォスカルネットを対応する還元型に変換することができます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を酸性条件で使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主な生成物
酸化: ホスホンホルミン酸誘導体。
還元: フォスカルネットの還元型。
置換: さまざまな置換ホスホンホルミン酸化合物.
科学研究への応用
フォスカルネットは、さまざまな科学研究に幅広く応用されています。
化学: さまざまな化学反応や他の化合物の合成における試薬として使用されます。
生物学: ウイルス複製や阻害メカニズムに関する研究に使用されています。
医学: 主に、後天性免疫不全症候群(AIDS)患者におけるCMV網膜炎や、免疫不全患者におけるアシクロビル耐性粘膜HSV感染症の治療に使用されます.
科学的研究の応用
Foscarnet has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Employed in studies involving viral replication and inhibition mechanisms.
作用機序
フォスカルネットは、ウイルスDNAポリメラーゼのピロリン酸結合部位を選択的に阻害することにより、抗ウイルス活性を発揮します。この阻害は、デオキシヌクレオチド三リン酸からのピロリン酸の切断を阻止し、それによってDNA鎖の伸長が停止します。 フォスカルネットは、DNAポリメラーゼ(または逆転写酵素)のピロリン酸結合部位の近くに可逆的に結合し、さらなる修飾を必要としません . この選択的な阻害は、ヒトDNAポリメラーゼに影響を与えない濃度で、ウイルスポリメラーゼに対して有効です .
類似化合物との比較
類似化合物
アシクロビル: 単純ヘルペスウイルス感染症の治療に使用される別の抗ウイルス薬。
ガンシクロビル: 特に免疫不全患者におけるCMV感染症の治療に使用されます。
バラシクロビル: アシクロビルのプロドラッグで、バイオアベイラビリティが向上しています.
フォスカルネットの独自性
フォスカルネットは、ウイルスタンパク質キナーゼによる活性化を必要とせずに、ウイルスDNAポリメラーゼを阻害できる点でユニークです。 これは、アシクロビル耐性またはガンシクロビル耐性のHSVおよびCMV株によって引き起こされる感染症の治療に特に有用です . さらに、フォスカルネットの作用機序は、耐性により他の抗ウイルス薬が失敗した場合でも、効果を発揮することを可能にします .
特性
CAS番号 |
63585-09-1 |
---|---|
分子式 |
CH3NaO5P |
分子量 |
149.00 g/mol |
IUPAC名 |
phosphonoformic acid |
InChI |
InChI=1S/CH3O5P.Na/c2-1(3)7(4,5)6;/h(H,2,3)(H2,4,5,6); |
InChIキー |
HODQJYVRKSCSAE-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C(=O)(O)P(=O)(O)O.[Na] |
外観 |
Solid powder |
melting_point |
88.06 °C |
Key on ui other cas no. |
63585-09-1 |
物理的記述 |
Solid |
ピクトグラム |
Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
63585-09-1 (tri-hydrochloride salt) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Complete 1.68e+01 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Foscarnet Sodium exert its antiviral activity?
A1: this compound inhibits viral DNA polymerase by mimicking the structure of pyrophosphate, a natural byproduct of nucleotide incorporation. It binds to the pyrophosphate binding site of the enzyme, effectively blocking the cleavage of pyrophosphate from deoxyribonucleoside triphosphate and halting DNA chain elongation. [, , , ]
Q2: Does this compound target any specific viruses?
A2: this compound exhibits broad-spectrum antiviral activity against various DNA viruses, including herpesviruses like cytomegalovirus (CMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). It has also shown efficacy against hepatitis B virus (HBV). [, , , , , , ]
Q3: Can this compound inhibit HIV?
A3: While this compound demonstrates in vitro activity against HIV, its clinical use for HIV infection is limited. Combination therapy with other antiretroviral agents is often necessary for effective HIV management. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is CNa3O5P, and its molecular weight is 201.99 g/mol. []
Q5: Is this compound compatible with common infusion solutions?
A5: Studies have investigated the compatibility of this compound with various infusion solutions. It exhibits stability for up to 8 hours when mixed with 5% glucose injection, 10% glucose injection, glucose saline, and NaCl injection. [, ]
Q6: How stable is this compound in 0.9% sodium chloride injection?
A6: this compound (12 mg/mL) remains stable in 0.9% sodium chloride injection for up to 30 days, even when exposed to light or stored at 25°C. []
Q7: Can this compound be stored in plastic bags used by patients?
A7: Research indicates that this compound remains stable in 5% dextrose and 0.9% sodium chloride injections for at least 35 days when stored in plastic bags typically used by patients at home. []
Q8: What are the main clinical applications of this compound?
A8: this compound is primarily used to treat CMV retinitis in immunocompromised individuals, particularly those with AIDS. It is also employed in managing other CMV infections and acyclovir-resistant HSV infections. [, , , ]
Q9: What is the efficacy of this compound in treating herpes zoster?
A9: Clinical studies have shown promising results for this compound in treating herpes zoster. One study reported a 96% total effective rate in patients treated with this compound, significantly higher than those treated with Penciclovir (91.4%) or Acyclovir (74.3%). []
Q10: Is this compound effective against lamivudine-resistant hepatitis B?
A10: A study investigated the combination of this compound and Adefovir Dipivoxil in treating lamivudine-resistant chronic hepatitis B patients. The results indicated that the combination therapy was effective and safe, with a significantly higher virological response and liver function normalization compared to Adefovir Dipivoxil alone. []
Q11: Can this compound be used in patients with severe chronic hepatitis B?
A11: A multicenter, double-blind, controlled study involving 208 patients demonstrated that this compound injections effectively manage severe chronic hepatitis B. The study showed significant improvements in viral markers and a good safety profile. []
Q12: Has this compound been studied in combination with other antiviral drugs?
A12: Several studies have explored the efficacy of this compound in combination therapies. For instance, its combination with Ganciclovir showed promise in treating relapsed CMV retinitis in AIDS patients. [] Another study demonstrated the effectiveness of combining this compound with lamivudine in treating chronic severe hepatitis B. []
Q13: What are the potential adverse effects associated with this compound?
A13: this compound can cause renal impairment, electrolyte disturbances (such as hypocalcemia, hypokalemia, and hypomagnesemia), and gastrointestinal side effects. Careful monitoring of renal function and electrolyte levels is crucial during therapy. [, , , ]
Q14: Are there any specific safety concerns for patients with renal impairment?
A14: Patients with pre-existing renal impairment are at increased risk of developing further kidney damage while on this compound. Close monitoring of kidney function is essential, and dosage adjustments may be necessary. [, , ]
Q15: Are there any known drug interactions with this compound?
A15: this compound can interact with other medications that are nephrotoxic, potentially increasing the risk of kidney damage. These medications may include aminoglycosides, amphotericin B, and others. Concomitant use of such drugs requires careful monitoring and potential dosage adjustments. []
Q16: How is the content of this compound determined in pharmaceutical preparations?
A16: Several analytical methods are employed to determine this compound content in pharmaceutical formulations. These include non-aqueous titration, spectrophotometry, and high-performance liquid chromatography (HPLC). [, ]
Q17: What techniques are used to assess the stability of this compound in various solutions?
A17: Stability-indicating assays, often coupled with HPLC, are commonly used to evaluate the stability of this compound in different solutions over time. These methods help determine the degradation products and ensure the drug's potency and safety throughout its shelf life. []
Q18: What is the significance of measuring Diethyl Phosphite content in this compound?
A18: Diethyl Phosphite is a potential impurity in this compound USP. A validated Gas Chromatography-Mass Spectrometry (GC-MS) method is used to quantify Diethyl Phosphite levels, ensuring they remain below the specified limit (less than 0.12 ppm). []
Q19: What are some ongoing research areas for this compound?
A19: Ongoing research focuses on improving this compound's safety profile, exploring alternative administration routes (e.g., topical formulations for herpes zoster), and investigating its potential in combination therapies for various viral infections. [, , ]
Q20: What are the potential advantages of developing topical this compound formulations?
A20: Topical formulations could potentially enhance patient comfort and compliance, particularly for localized infections like herpes zoster. Additionally, they may minimize systemic exposure and reduce the risk of systemic side effects associated with intravenous administration. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。